2-amino(513C)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

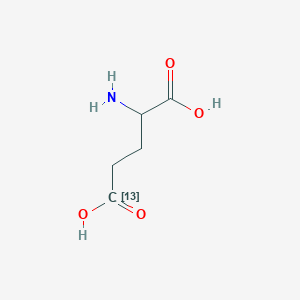

2-amino(513C)pentanedioic acid is a stable isotope-labeled compound of glutamic acid, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .

Análisis De Reacciones Químicas

Decarboxylation to γ-aminobutyric acid (GABA)

2-Amino(513C)pentanedioic acid undergoes decarboxylation via glutamate decarboxylase (GAD) to form GABA, a major inhibitory neurotransmitter:

C5H9NO4GADC4H9NO2+CO2

This reaction is pH-dependent and critical in neuronal signaling .

Transamination Reactions

It serves as an amino donor in transamination, producing α-ketoglutarate and other amino acids:

Glu+R-α-keto acid⇌α-ketoglutarate+R-amino acid

This reversible reaction is central to amino acid biosynthesis .

Lactonization

Under acidic conditions, this compound forms lactones via intramolecular esterification. For example, reaction with epoxides yields cyclic β-amino acid derivatives (e.g., lactone 8 ) :

Epoxide+H2O→Lactone+Amine

This reaction proceeds via nucleophilic attack by the carboxyl group, favored in polar solvents like methanol .

Hydrolysis and Condensation

The compound reacts with acylating agents (e.g., Boc anhydride) to form protected derivatives, enabling peptide synthesis .

Aplicaciones Científicas De Investigación

2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:

Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .

Comparación Con Compuestos Similares

Similar Compounds

DL-Glutamic acid-13C5: Contains five carbon-13 atoms, providing more detailed isotopic labeling.

L-Glutamic acid-1-13C: Labeled at the first carbon position.

L-Glutamic acid-3,4-13C2: Labeled at the third and fourth carbon positions

Uniqueness

2-amino(513C)pentanedioic acid is unique due to its specific labeling at the fifth carbon position, making it particularly useful for studies focusing on this part of the molecule. This specificity allows for targeted investigations into metabolic pathways and molecular interactions involving the fifth carbon atom .

Propiedades

Número CAS |

95388-01-5 |

|---|---|

Fórmula molecular |

C5H9NO4 |

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

2-amino(513C)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1 |

Clave InChI |

WHUUTDBJXJRKMK-AZXPZELESA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)N |

SMILES isomérico |

C(C[13C](=O)O)C(C(=O)O)N |

SMILES canónico |

C(CC(=O)O)C(C(=O)O)N |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.